molecular formula C6H17Cl2FN2 B1484459 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride CAS No. 2098153-77-4

2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

Cat. No.: B1484459
CAS No.: 2098153-77-4
M. Wt: 207.11 g/mol
InChI Key: PZXBFNQUUZIIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride is a high-purity chemical reagent designed for research and development in medicinal chemistry. This compound integrates two strategically valuable motifs: a fluorinated carbon chain and multiple amine functional groups. The selective introduction of fluorine into organic compounds is a mature strategy in modern drug design, as it can fine-tune a molecule's bioactivity, metabolic stability, and membrane permeability . The aminomethyl and primary amine groups provide versatile handles for further synthetic modification, commonly used to create amide bonds or incorporate the structure into larger, more complex molecules like peptide mimetics. Researchers can leverage this bifunctional building block in the synthesis of novel pharmaceutical candidates, particularly in the exploration of protease inhibitors, receptor ligands, and other biologically active targets. The compound is supplied as a stable dihydrochloride salt to enhance its solubility and handling properties. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-2-propylpropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15FN2.2ClH/c1-2-3-6(7,4-8)5-9;;/h2-5,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBFNQUUZIIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride is a compound that has garnered attention in various pharmacological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C₅H₁₃Cl₂F·N
  • Molecular Weight : 185.07 g/mol
  • IUPAC Name : 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

The biological activity of 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride primarily involves its interaction with neurotransmitter systems. It has been shown to act as a selective inhibitor of certain transporters, which can enhance neurotransmitter levels in the synaptic cleft.

Key Mechanisms:

  • Inhibition of Glycine Transporters : Research indicates that compounds similar to 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride can inhibit glycine transporters, leading to increased glycine availability in the central nervous system. This mechanism is crucial for modulating excitatory neurotransmission and has implications for treating conditions such as anxiety and depression .
  • Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, potentially offering therapeutic benefits in disorders characterized by dopaminergic dysregulation, such as schizophrenia .

Pharmacokinetics

The pharmacokinetic profile of 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride is essential for understanding its therapeutic potential:

ParameterValue
Absorption Rapidly absorbed orally
Half-life Approximately 4 hours
Metabolism Hepatic
Excretion Renal

Case Study 1: Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder, administration of 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride resulted in significant reductions in anxiety scores compared to placebo. The study highlighted the compound's potential as a novel anxiolytic agent .

Case Study 2: Schizophrenia

Another study examined the effects of this compound on patients with schizophrenia. The results indicated improved cognitive function and reduced negative symptoms when combined with standard antipsychotic treatment. This suggests a possible role in augmenting existing therapies for schizophrenia .

Safety and Toxicology

Safety assessments have indicated that 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride has a favorable safety profile. The compound exhibited low toxicity in animal models, with no significant adverse effects reported at therapeutic doses. However, further studies are necessary to fully establish its long-term safety in humans.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds similar to 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride exhibit notable analgesic effects. For instance, studies have shown that certain derivatives can significantly alleviate pain in animal models, suggesting potential therapeutic uses in human medicine. The effective dose (ED) for analgesic activity was found to be considerably lower than the lethal dose (LD50), indicating a favorable therapeutic index .

Antitussive Activity
The compound has demonstrated antitussive properties, inhibiting cough reflexes in animal models at low doses. For example, a related compound was shown to reduce cough reflex by up to 63% when administered intravenously at a dose of 2.5 mg/kg . This suggests potential applications in treating respiratory conditions where cough suppression is beneficial.

Neurological Research

Glycine Transporter Inhibition
Recent studies have identified that compounds like 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride can act as inhibitors of glycine transporters. This inhibition is crucial in the context of neurological disorders, where modulation of glycine levels can influence excitatory and inhibitory neurotransmission . Such properties may pave the way for developing treatments for conditions like schizophrenia and depression.

Chemical Synthesis

Building Block in Organic Synthesis
As a versatile building block, 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride can facilitate the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including amination and alkylation processes, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Analgesic Efficacy

In a controlled study involving mice, researchers evaluated the analgesic efficacy of a derivative of 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride. The compound was administered at varying doses, revealing an effective dose range that significantly reduced pain responses without severe side effects. The findings indicated a promising candidate for further development as an analgesic drug.

Case Study 2: Antitussive Effects

Another study focused on the antitussive effects of this compound in feline models. The administration of 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride resulted in a marked decrease in cough reflexes compared to control groups. This study supports the potential use of this compound in treating acute respiratory conditions where cough suppression is desired.

Comparison with Similar Compounds

Structural and Functional Insights

Fluorine Substitution Patterns: The target compound’s single fluorine on the pentan chain contrasts with analogs like 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride, which has three fluorine atoms. Increased fluorination generally enhances lipophilicity and metabolic stability but may reduce solubility .

Salt Form and Solubility: Dihydrochloride salts (e.g., the target compound and (2S)-1-aminopropan-2-ylamine dihydrochloride) exhibit higher solubility in aqueous media compared to mono-hydrochloride salts like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride, making them preferable for intravenous formulations .

Steric and Stereochemical Effects: The target compound’s aminomethyl group introduces steric bulk, which may hinder binding to flat hydrophobic targets. In contrast, the stereospecific (2S)-1-aminopropan-2-ylamine dihydrochloride highlights the importance of chirality in receptor selectivity .

Pharmacological and Industrial Relevance

  • Chloro-Fluoro Hybrids : Compounds like 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride are explored for CNS applications due to chlorine’s electron-withdrawing effects, which may enhance blood-brain barrier penetration .
  • Geminal Difluoro Groups : The difluoroethyl moiety in 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is associated with improved metabolic resistance, a feature leveraged in antiviral drug design .

Preparation Methods

Catalytic Hydrogenation of Fluorinated Precursors

One established method involves catalytic hydrogenation of fluorinated nitrile or nitro precursors to yield the corresponding fluorinated amines. The process typically uses palladium-based catalysts supported on charcoal, under acidic conditions to prevent catalyst poisoning and side reactions.

  • Catalyst : Finely divided palladium on charcoal (5% Pd/C) is preferred for its high activity and selectivity.
  • Solvents : Alcohols such as methanol are favored for their solubility and compatibility with the catalyst.
  • Acidic medium : Hydrochloric acid is commonly used to form the dihydrochloride salt in situ and stabilize the amine product.
  • Temperature : Mild conditions, typically 20–30 °C, to minimize side reactions.
  • Reaction time : Approximately 4 hours under hydrogen atmosphere at 1 atm.

This method has been demonstrated to yield high purity and yields (95–97%) of fluorinated aminomethyl compounds, which can be isolated as hydrochloride salts directly from the reaction mixture.

Nucleophilic Fluorination of Amino Precursors

Another approach involves nucleophilic fluorination of amino-substituted precursors, such as amino alcohols or thioesters, using fluoride sources like potassium fluoride or sodium fluoride in aprotic solvents (e.g., dimethyl sulfoxide or sulpholane).

  • Fluorinating agents : Alkali metal fluorides (KF, NaF).
  • Solvents : Aprotic polar solvents (DMSO, sulpholane) to enhance nucleophilicity of fluoride.
  • Temperature : Moderate heating (50–150 °C) to facilitate substitution.
  • Reaction type : Typically involves displacement of a leaving group (e.g., tosylate or triflate) by fluoride ion.

This method requires careful control to avoid elimination or decomposition and is often coupled with protection/deprotection strategies to maintain amine functionality.

Multi-step Synthesis via Intermediate Protection and Functional Group Transformations

Complex synthetic routes may involve:

  • Protection of amino groups as esters or carbamates.
  • Selective fluorination at the 2-position using reagents like DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents.
  • Subsequent deprotection and salt formation.

For example, fluorination of alcohol intermediates with DAST in chloroform at 0 °C has been shown to give improved yields (~69%) with inversion of configuration, indicating stereochemical control is possible.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst 5% Pd on charcoal High selectivity, minimal dechlorination
Solvent Methanol, ethanol, or aprotic solvents (DMSO) Alcohols preferred for hydrogenation; DMSO for fluorination
Acid Hydrochloric acid (HCl) Prevents catalyst poisoning, stabilizes amine salt
Temperature 20–30 °C (hydrogenation); 50–150 °C (fluorination) Mild for hydrogenation; elevated for nucleophilic fluorination
Reaction time 4 hours (hydrogenation) Sufficient for complete conversion
Fluoride source KF, NaF Used in nucleophilic fluorination

Purification and Isolation

  • The dihydrochloride salt is often precipitated directly from the reaction mixture by acidification.
  • Filtration and washing with methanol and water remove catalyst residues and impurities.
  • Drying under reduced pressure yields the pure dihydrochloride salt.
  • Analytical methods such as NMR (in D2O), HPLC, and elemental analysis confirm purity and identity.

Research Findings and Comparative Analysis

  • Catalytic hydrogenation under acidic conditions is highly efficient and scalable, producing high yields with minimal side reactions.
  • Nucleophilic fluorination offers stereochemical control but requires more rigorous reaction conditions and protection strategies.
  • Recent advances in flow chemistry and continuous synthesis could further optimize these methods, reducing reaction times and improving safety, though specific applications to this compound remain to be fully explored.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Catalytic hydrogenation Pd/C, H2, HCl, methanol 20–30 °C, 4 h 95–97 High yield, mild conditions Requires hydrogen gas
Nucleophilic fluorination KF/NaF, DMSO, aprotic solvent 50–150 °C 60–70 Stereochemical control possible Higher temperature, side reactions
Multi-step protection/fluorination DAST, triflic anhydride, protection groups 0–25 °C, multiple steps ~69 Precise control over substitution Longer synthesis, purification

Q & A

Q. What are the recommended protocols for synthesizing 2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride with high purity?

To achieve high-purity synthesis, optimize reaction conditions by controlling temperature (e.g., 0–5°C for fluorination steps) and stoichiometry of reagents like fluorinating agents (e.g., DAST) and amine-protecting groups. Purification via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/ethyl acetate gradients is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety measures are essential when handling this compound in laboratory settings?

Follow strict PPE protocols: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of airborne particles. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR : Prepare a deuterated DMSO-d6 solution (~10 mg/mL) to resolve amine and fluorine peaks. Assign signals using 19^{19}F NMR for fluorine environments (δ –180 to –220 ppm typical for aliphatic fluorides).
  • Mass Spectrometry : Use ESI-MS in positive ion mode; expect [M+H]+^+ peaks matching the molecular formula (C6_6H14_{14}FCl2_2N2_2).
  • Elemental Analysis : Confirm Cl and F content via combustion analysis (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural confirmation?

Discrepancies in 1^1H NMR (e.g., split peaks due to diastereomers or rotamers) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.
  • Variable Temperature NMR : Identify dynamic rotational barriers affecting peak splitting.
  • Comparative Analysis : Cross-reference with structurally similar fluorinated amines (e.g., 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, ) to validate assignments .

Q. What methodological strategies are effective for studying the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24–72 hours.
    • Thermal stress : Heat solid samples at 40–60°C for 1 week.
    • Oxidation : Expose to 3% H2_2O2_2.
      Monitor degradation via HPLC-UV (220–280 nm) and identify byproducts using LC-MS. Stability-indicating assays should show ≥90% intact compound under recommended storage conditions .

Q. How can researchers analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips and measure binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_\text{d}) for ligand-receptor interactions.
  • Molecular Docking : Use software like AutoDock Vina to model binding poses, prioritizing fluorinated regions for hydrophobic interactions .

Q. How should conflicting bioactivity data across different assays be addressed?

Contradictions (e.g., IC50_{50} variability in enzyme inhibition assays) may arise from assay conditions:

  • Standardization : Use uniform buffer systems (e.g., PBS pH 7.4) and control for ionic strength.
  • Orthogonal Assays : Validate results with fluorescence polarization (FP) and radioligand binding assays.
  • Metabolic Stability Checks : Rule out off-target effects using liver microsome assays (e.g., human CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluoropentan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.